molecular formula C15H11N3O4S B3013990 N-(4-nitrophenyl)quinoline-8-sulfonamide CAS No. 321979-47-9

N-(4-nitrophenyl)quinoline-8-sulfonamide

Cat. No. B3013990
CAS RN: 321979-47-9
M. Wt: 329.33
InChI Key: LDSZMVZOUJLXLX-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)quinoline-8-sulfonamide” is a compound that has been studied for its potential biological activities . It is a derivative of 8-quinolinesulfonamide , a group of compounds known for their wide range of biological activities . The molecular formula of this compound is C15H11N3O4S and it has a molecular weight of 329.33.


Synthesis Analysis

The synthesis of 8-quinolinesulfonamide derivatives, such as “N-(4-nitrophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used in the synthesis process .


Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)quinoline-8-sulfonamide” includes a 1,2,3-triazole group, which has been found to provide greater stabilization of the ligand-protein complex compared to other similar compounds .

Scientific Research Applications

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

N-(4-nitrophenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-6-12(7-9-13)17-23(21,22)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSZMVZOUJLXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319906
Record name N-(4-nitrophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

321979-47-9
Record name N-(4-nitrophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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